
ITF3756
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ITF3756 is a selective histone deacetylase 6 (HDAC6) inhibitor bearing a pentaheterocyclic scaffold.
Scientific Research Applications
Reprogramming of Myeloid and Lymphoid Cells
ITF3756, an HDAC6 selective inhibitor, has been shown to modulate the activity of both myeloid and lymphoid cells. It stimulates immune recognition and function by upregulating co-stimulatory molecules and downregulating inhibitory molecules, thereby enhancing T cell proliferation. This was observed in vitro with human monocytes, dendritic cells, and T cells. ITF3756 also showed dose-dependent effects on PD-L1 expression, crucial in tumor immune responses (Ripamonti et al., 2022).
Antitumor Immune Response and Tumor Regression
In a colon carcinoma murine model, ITF3756 combined with an anti CTLA-4 antibody led to tumor regression. The efficacy of ITF3756 was demonstrated through its ability to reduce PD-L1 expression on monocytes and CD8 T cells, countering immune exhaustion. This study highlighted the potential of ITF3756 as part of combination therapies for cancer treatment (Fossati et al., 2022).
CD8 T Cells Differentiation and Reduced Exhaustion Phenotype
Research has shown that ITF3756 can delay the terminal differentiation of CD8 T cells, leading to an increased percentage of memory T cells with reduced exhaustion markers. This finding is significant for the development of new strategies in adoptive cell therapy (ACT), especially in treating patients with terminally differentiated T cells prone to exhaustion and apoptosis (Ripamonti, Steinkuhler & Fossati, 2020).
properties
CAS RN |
2247608-27-9 |
|---|---|
Product Name |
ITF3756 |
Molecular Formula |
C13H11N5O2S |
Molecular Weight |
301.32 |
IUPAC Name |
N-hydroxy-4-((5-(thiophen-2-yl)-1H-tetrazol-1-yl)methyl)benzamide |
InChI |
InChI=1S/C13H11N5O2S/c19-13(15-20)10-5-3-9(4-6-10)8-18-12(14-16-17-18)11-2-1-7-21-11/h1-7,20H,8H2,(H,15,19) |
InChI Key |
UFUGFWWXDWPEQE-UHFFFAOYSA-N |
SMILES |
ONC(C(C=C1)=CC=C1CN2C(C3=CC=CS3)=NN=N2)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ITF3756; ITF-3756; ITF 3756 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



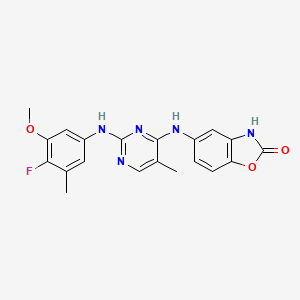
![N2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine](/img/structure/B608067.png)
![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid [3-(5-chloro-2-difluoromethoxy-phenyl)-1-(2-{4-[(2-cyano-ethyl)-methyl-amino]-piperidin-1-yl}-2-oxo-ethyl)-1H-pyrazol-4-yl]-amide](/img/structure/B608068.png)
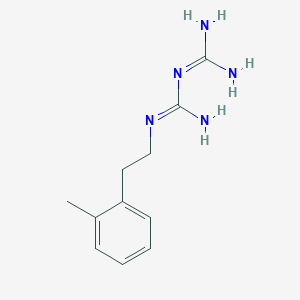
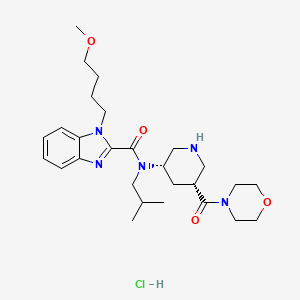
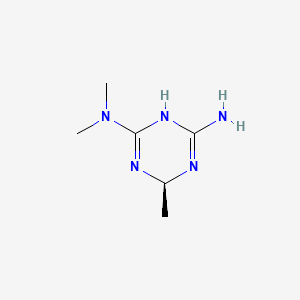
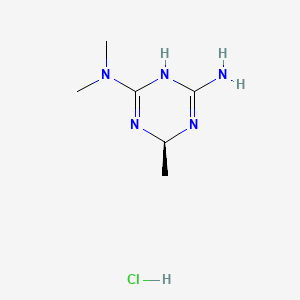
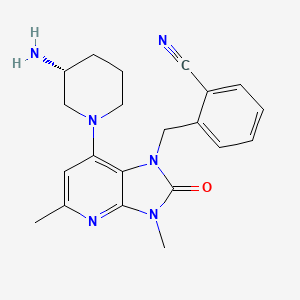
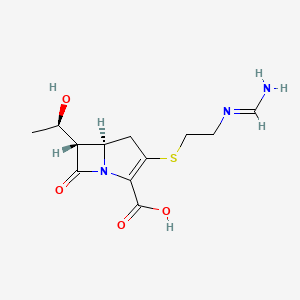
![1-tert-butyl-1-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea](/img/structure/B608081.png)
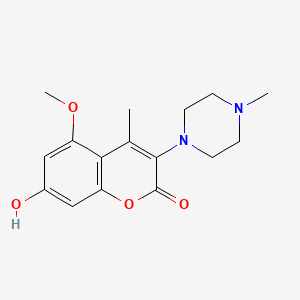
![1-[5-[3,4-bis(fluoranyl)-2-[2-(1,3,5-trimethylpyrazol-4-yl)ethoxy]phenyl]-1-methyl-indazol-3-yl]-~{N},~{N}-dimethyl-methanamine](/img/structure/B608084.png)